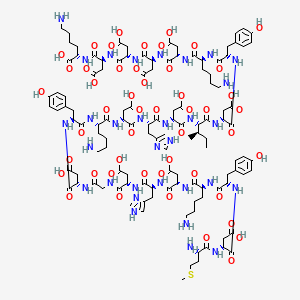
Protein enabled homolog (443-451)
カタログ番号:
B1574973
InChIキー:
注意:
研究専用です。人間または獣医用ではありません。
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Human Mena protein; Protein enabled homolog
科学的研究の応用
Protein Structure Prediction
- AlphaFold's Contribution: AlphaFold, a neural network-based model, accurately predicts protein structures even without known homologous structures. This advancement is vital for understanding protein functions and enables large-scale structural bioinformatics (Jumper et al., 2021).
Evolutionary Classification of Protein Domains
- ECOD Database: The ECOD (Evolutionary Classification of protein Domains) database classifies proteins primarily by evolutionary relationships, distinguishing cases of homology between domains of differing topology. This approach aids in understanding protein structure evolution and highlights ancestral similarities of proteins (Cheng et al., 2014).
Role in Disease Progression
- Enabled Homolog Gene in Childhood IgA Nephropathy: The enabled homolog gene (ENAH, hMena) is implicated in the inflammatory processes of IgA nephropathy, a kidney disease. Polymorphisms in ENAH are associated with increased susceptibility and progression of this disease in children (Hahn et al., 2009).
Homology Search Challenges
- HMMER3 and Coiled-Coil Regions: The profile hidden Markov model method HMMER3 faces challenges in detecting homology, especially in regions under convergent evolution like coiled-coils. This highlights the need for continued improvement in homology detection methods (Mistry et al., 2013).
Unified Bioinformatics Analysis
- MultiSeq's Role: MultiSeq, a unified bioinformatics analysis environment, organizes and analyzes both sequence and structure data within the framework of evolutionary biology, aiding in the analysis of homologous groups of proteins (Roberts et al., 2006).
Protein Interaction Recognition
- WASP-interacting Protein and N-WASP: The WASP-interacting protein targets WASP/WAVE proteins and is essential for actin assembly in cells. Research on its interaction with N-WASP enhances understanding of spatial control in actin assembly (Peterson et al., 2007).
EVH1 Domain Interactions
- Structure and Function of EVH1 Domains: EVH1 domains in proteins like Enabled/VASP are crucial for actin-based cell motility and are involved in synaptic plasticity. Understanding their structure and interactions is vital for insights into signal transduction pathways (Ball et al., 2002).
Homology Modelling Tools
- ProMod3 and SWISS-MODEL: Tools like ProMod3 and SWISS-MODEL are pivotal in homology modelling of protein structures, significantly contributing to our understanding of protein function and evolution (Studer et al., 2021; Waterhouse et al., 2018).
特性
配列 |
GLMEEMSAL |
|---|---|
ソース |
Homo sapiens (human) |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
Human Mena protein; Protein enabled homolog (443-451) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Ac2-26 TFA
Cat. No.: B1574890
CAS No.:
3X FLAG Peptide
Cat. No.: B1574893
CAS No.:
[Sar1, Ile8]-Angiotensin II TFA
Cat. No.: B1574894
CAS No.:
[Glu1]-Fibrinopeptide B
Cat. No.: B1574895
CAS No.:



![[Glu1]-Fibrinopeptide B](/img/structure/B1574895.png)
